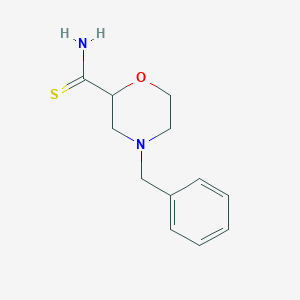
4-Benzylmorpholine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylmorpholine-2-carbothioamide is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Sanad and Mekky (2020) synthesized new carbothioamides linked to chromene or benzo[f]chromene units, indicating the role of 4-Benzylmorpholine-2-carbothioamide in synthesizing novel compounds (Sanad & Mekky, 2020).
- Haroon et al. (2022) conducted computational and molecular docking studies on new benzene sulfonamide drugs, including derivatives of this compound, for potential anticancer and antioxidant effects (Haroon et al., 2022).
Antimicrobial and Antifungal Activity :
- Klimešová et al. (1999) prepared derivatives of 2-benzylthiopyridine-4-carbothioamide and evaluated their antimycobacterial and antifungal activity, showing effectiveness against mycobacterial strains (Klimešová et al., 1999).
- A study by Zahajská et al. (2004) on the antimycobacterial activity of benzylsulfanyl derivatives of benzazoles and pyridine-2-carbothioamides revealed their significant activity against Mycobacterium tuberculosis (Zahajská et al., 2004).
Molecular Docking and Pharmacological Studies :
- Murugavel et al. (2020) reported the synthesis of benzo[g]indazole fused carbothioamide derivatives and conducted molecular docking studies to indicate their antibacterial activity (Murugavel et al., 2020).
- Hosny et al. (2021) synthesized metal complexes with N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and conducted molecular docking to predict anticancer activities (Hosny et al., 2021).
Propiedades
IUPAC Name |
4-benzylmorpholine-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPIXXXJGQABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)
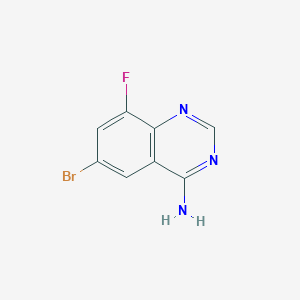
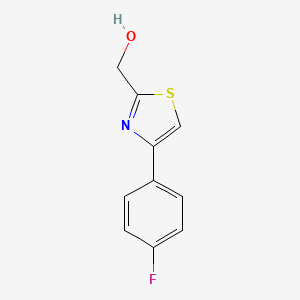
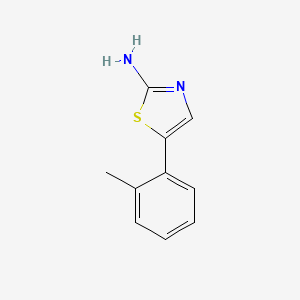
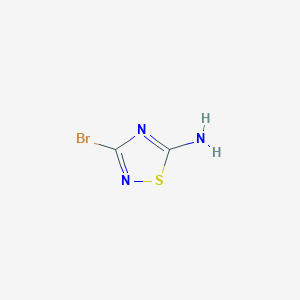
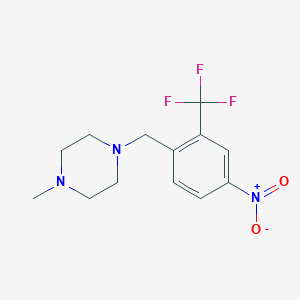
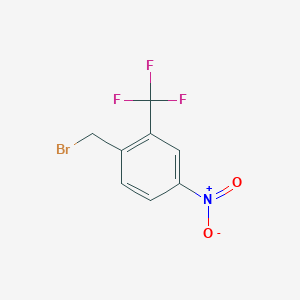
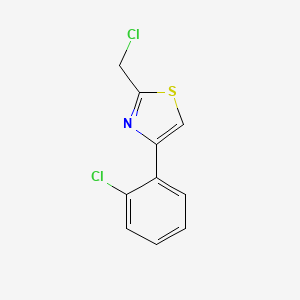
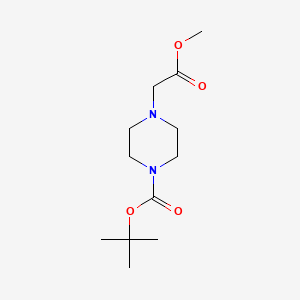
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
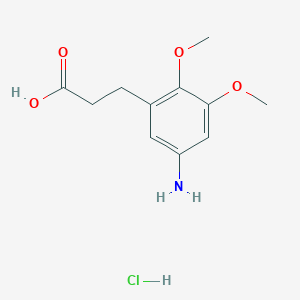
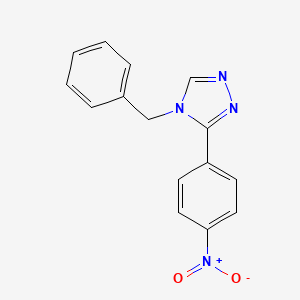
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
